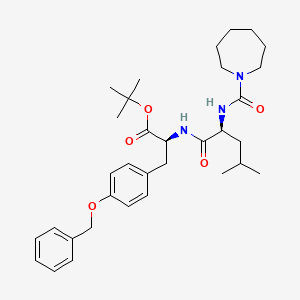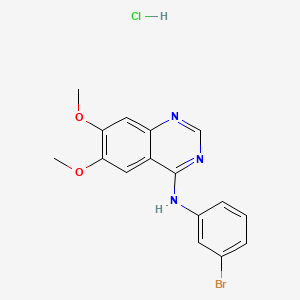
HO-Peg17-OH
説明
HO-Peg17-OH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of this compound is 766.91 and its formula is C34H70O18 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
This compound is an oil-like substance . It is white to off-white in color . It has a solubility of 100 mg/mL in DMSO . The storage conditions are at 4°C, sealed storage, away from moisture and light .科学的研究の応用
Electronic Effects in Nanoscale Materials
HO-Peg17-OH, as a variant of Poly(ethylene glycol) (PEG), demonstrates unique electronic effects in nanoscale materials. Fukunaga and Konishi (2015) discovered that PEG environments, including this compound, can electronically affect the properties of inorganic cores in nanoclusters. Specifically, the study on PEG-modified Cd(10)Se(4)(SR)(10) clusters revealed that PEG units directly attached to an inorganic core result in a continuous blue shift in the absorption bands with increasing PEG chain length. This shift was also observed in photoluminescence properties, particularly in excitation spectral profiles, indicating the electronic perturbations caused by long-PEG environments, including PEG17, when arranged near the inorganic core (Fukunaga & Konishi, 2015).
Biocompatible Surface Coating
Alcantar, Aydil, and Israelachvili (2000) explored the application of this compound in creating biocompatible surface coatings. Their research focused on grafting PEG onto activated silica films to produce a biocompatible coating. The process involved depositing an amorphous silica film, activating it through water plasma to increase silanol groups, and then chemically reacting these groups with the hydroxyl end of PEG to form an ester bond. This PEG-covered surface showed significantly reduced protein adsorption compared to uncovered surfaces, highlighting its potential in biocompatible surface applications (Alcantar, Aydil, & Israelachvili, 2000).
Atmospheric Chemistry
Studies by Sommariva et al. (2005) and Ren et al. (2006) delved into the roles of OH and HO2 in atmospheric chemistry, where compounds like this compound can play a part. Their research involved examining the chemistry of these radicals in different environmental settings. These studies contribute to understanding the atmospheric behavior of hydroxyl and hydroperoxy radicals, which are crucial for atmospheric oxidation processes. The findings could have implications for the atmospheric interactions of compounds like this compound (Sommariva et al., 2005); (Ren et al., 2006).
Gas Phase Macromolecular Conformation
Von Helden, Wyttenbach, and Bowers (1995) investigated the conformation of macromolecules like this compound in the gas phase using matrix-assisted laser desorption methods. This study provides insight into the structural behavior of such compounds in non-liquid environments, which is valuable for applications in gas phase chemistry and materials science (Von Helden, Wyttenbach, & Bowers, 1995).
Chemisorbed Surfaces for Bioapplications
Bearinger, Terrettaz, Michel, Tirelli, Vogel, Textor, and Hubbell (2003) discussed the use of PEG-based copolymers, such as this compound, for creating chemisorbed surfaces. These surfaces are designed to resist biomolecular interactions, making them suitable for bioanalytical and biodiagnostic devices. The research emphasized the stability and effectivenessof PEG-blended copolymers in forming robust monolayers on surfaces, which significantly reduce protein adsorption and cell adhesion. This application is particularly relevant in the development of medical devices and diagnostic tools where biofouling needs to be minimized (Bearinger et al., 2003).
Polymer Degradation by Bacteria
Kawai, Kimura, Fukaya, Tani, Ogata, Ueno, and Fukami (1978) investigated the biodegradation of polyethylene glycol, including compounds like this compound, by a mixed culture of bacteria. This study provides essential insights into the environmental breakdown of PEG, contributing to understanding its biodegradability and potential environmental impacts. The research showed how specific bacterial species can metabolize PEG, leading to its degradation, which is crucial for assessing the ecological footprint of such compounds (Kawai et al., 1978).
Silver Nanoparticle Stabilization
Wang, Quinsaat, Li, Isono, Tajima, Satoh, Sato, and Yamamoto (2022) explored the use of cyclic poly(ethylene glycol), including this compound, in the stabilization of silver nanoparticles. Their research demonstrated how the size and stability of nanoparticles can be controlled through the use of cyclic PEG. This study is significant for the development of stable nanomaterials for various applications, including medical and industrial uses, where controlled particle size and stability are crucial (Wang et al., 2022).
Atmospheric Nitrate Formation
Alexander, Hastings, Allman, Dachs, Thornton, Kunasek (2009) discussed the role of compounds like this compound in atmospheric nitrate formation. The study focused on modeling the oxygen isotopic composition of atmospheric nitrate, which is influenced by various atmospheric oxidants. Understanding the interaction of compounds like this compound with atmospheric oxidants can provide insights into nitrate formation pathways and their environmental implications (Alexander et al., 2009).
作用機序
Target of Action
HO-Peg17-OH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the degradation of specific target proteins, this compound can influence various cellular pathways depending on the function of the target protein .
Pharmacokinetics
As a polyethylene glycol (peg) derivative, it is likely to have good solubility and stability .
Result of Action
The result of the action of this compound is the degradation of the target protein. This can have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow down the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of this compound could potentially be affected by factors such as temperature and pH . .
Safety and Hazards
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELXDCPHZJHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881039 | |
| Record name | PEG-17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)


![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)


![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)